molecular formula C36H42N10O9 B1607441 LHRH (1-6) amide CAS No. 37783-55-4

LHRH (1-6) amide

Cat. No.: B1607441
CAS No.: 37783-55-4
M. Wt: 758.8 g/mol
InChI Key: ZDWMLRJAWCPGKL-KVGFFZIXSA-N
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Description

LHRH (1-6) amide is a complex peptide-like compound. It is characterized by the presence of multiple amino acid residues, including phenylalanine, tryptophan, and histidine, linked through peptide bonds. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LHRH (1-6) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and indole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can take place at the amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a model peptide in studies of peptide synthesis and structure-activity relationships.

Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.

Industry: The compound is utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of LHRH (1-6) amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • LHRH (1-6) amide analogs with variations in the amino acid sequence.
  • Peptides with similar structural motifs, such as those containing phenylalanine, tryptophan, and histidine residues.

Uniqueness: The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N10O9/c37-30(49)16-40-32(51)26(11-19-5-7-22(48)8-6-19)43-36(55)29(17-47)46-34(53)27(12-20-14-39-24-4-2-1-3-23(20)24)44-35(54)28(13-21-15-38-18-41-21)45-33(52)25-9-10-31(50)42-25/h1-8,14-15,18,21,25-29,39,47-48H,9-13,16-17H2,(H2,37,49)(H,40,51)(H,42,50)(H,43,55)(H,44,54)(H,45,52)(H,46,53)/t21?,25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMLRJAWCPGKL-KVGFFZIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958830
Record name 5-Hydroxy-N-{3,6,9,12,15-pentahydroxy-8-(hydroxymethyl)-11-[(4-hydroxyphenyl)methyl]-1-(4H-imidazol-4-yl)-15-imino-5-[(1H-indol-3-yl)methyl]-4,7,10,13-tetraazapentadeca-3,6,9,12-tetraen-2-yl}-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37783-55-4
Record name LHRH (1-6), Glynh2(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-{3,6,9,12,15-pentahydroxy-8-(hydroxymethyl)-11-[(4-hydroxyphenyl)methyl]-1-(4H-imidazol-4-yl)-15-imino-5-[(1H-indol-3-yl)methyl]-4,7,10,13-tetraazapentadeca-3,6,9,12-tetraen-2-yl}-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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